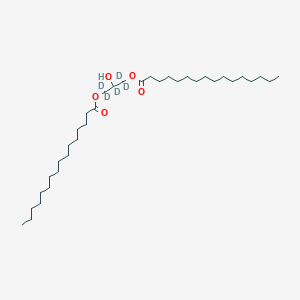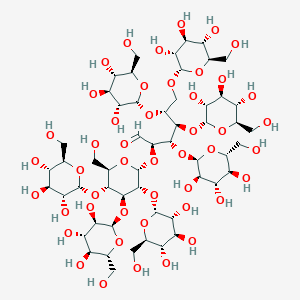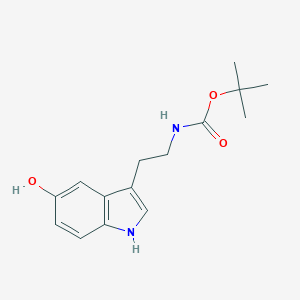
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Descripción general
Descripción
Tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate (TBHIE) is an organic compound that belongs to the class of indole derivatives. It is a colorless liquid with a molecular formula of C13H17NO3 and a molecular weight of 239.27 g/mol. TBHIE has a variety of uses in the chemical, pharmaceutical, and biotechnological industries and is used in a number of scientific research applications. In
Aplicaciones Científicas De Investigación
Antihypertensive and Beta-Adrenergic Receptor Antagonist Activity
Compounds containing the 3-indolyl-tert-butyl moiety, similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, have been explored for their potential antihypertensive activity. They exhibit beta-adrenergic receptor antagonist action and vasodilating activity, which are essential for managing high blood pressure (Kreighbaum et al., 1980).
Synthesis and Chemical Properties
Research has focused on the synthesis of derivatives similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate. These studies have led to the development of various compounds, enhancing our understanding of their chemical properties and potential applications (Kralj et al., 2011).
Inhibition of Bacterial Efflux Pumps
Indole derivatives, including tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, have been investigated for their ability to inhibit bacterial efflux pumps. This property is crucial in restoring the antibacterial activity of certain drugs against resistant strains of bacteria, such as Staphylococcus aureus (Héquet et al., 2014).
Structural and Electrochemical Studies
Studies on tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate and its analogs have included X-ray structure analysis, Hirshfeld analysis, and DFT studies. These studies provide valuable insights into the molecular structure, electrostatic potential, and reactivity descriptors of these compounds (Boraei et al., 2021).
Fluorescent Sensor Development
Research involving tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate has extended to the field of fluorescent sensor development. This has led to the creation of sensors with potential applications in various scientific and industrial contexts (Formica et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-5-4-11(18)8-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMONFHUAYVZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



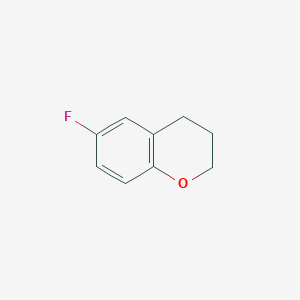
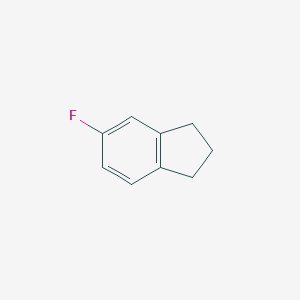
![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)
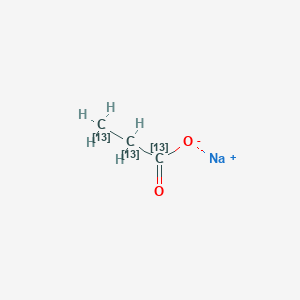
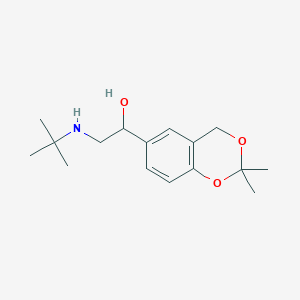
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
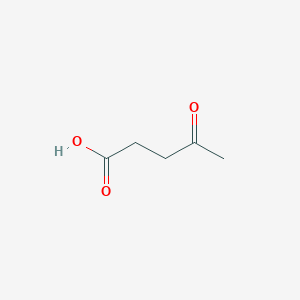
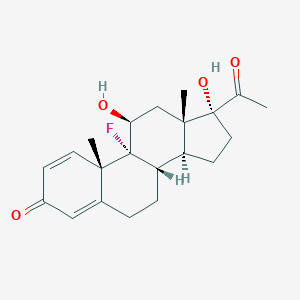
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
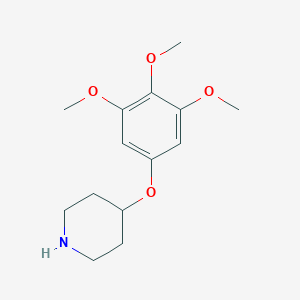
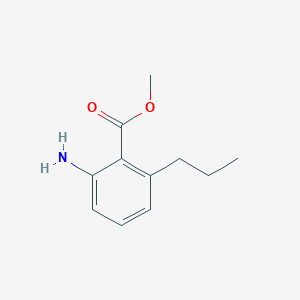
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
